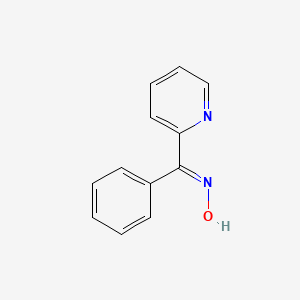
Titanium (III) sulfide, 99per cent (metals basis)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium (III) sulfide, also known as dititanium trisulfide or titanium sesquisulfide, is a chemical compound with the formula Ti₂S₃. It is a black solid that can appear crystalline or shiny. This compound is air- and water-stable at normal temperatures and does not emit an odor of hydrogen sulfide, unlike titanium disulfide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium (III) sulfide can be synthesized through several methods:
Heating Titanium Disulfide: Titanium (III) sulfide is obtained from titanium disulfide (TiS₂) by heating it at 1000°C in a vacuum.
Reduction with Hydrogen: Another method involves reducing titanium disulfide with hydrogen at high temperatures.
Direct Combination: It can also be synthesized by the direct combination of titanium and sulfur under pressure or at 800°C.
Industrial Production Methods: Industrial production methods for titanium (III) sulfide typically involve large-scale synthesis using thermal plasma synthesis followed by surface oxidation treatment. This method allows for the production of titanium (III) sulfide nanoparticles on a kilogram scale .
Types of Reactions:
Oxidation: Titanium (III) sulfide can undergo oxidation reactions. For example, in hot sulfuric acid, it first forms a blue-gray slurry and then a colorless solution.
Reduction: Titanium (III) sulfide can be reduced to form other titanium sulfides.
Substitution: It can react with hydrochloric acid to form hydrogen sulfide.
Common Reagents and Conditions:
Sulfuric Acid: Used in both hot and cold conditions for oxidation reactions.
Hydrochloric Acid: Used for substitution reactions to form hydrogen sulfide.
Major Products Formed:
Hydrogen Sulfide: Formed during reactions with hydrochloric acid.
Various Titanium Sulfides: Formed during reduction reactions.
Applications De Recherche Scientifique
Titanium (III) sulfide has several scientific research applications:
Lithium-Sulfur Batteries: It is used as a conductive polysulfide scavenger in lithium-sulfur batteries.
Catalysis: It is used in various catalytic processes due to its stability and reactivity.
Material Science: Titanium (III) sulfide is studied for its potential use in advanced materials and nanotechnology.
Mécanisme D'action
The mechanism by which titanium (III) sulfide exerts its effects involves its ability to undergo redox reactions and interact with polysulfides. In lithium-sulfur batteries, titanium (III) sulfide nanoparticles act as a conductive agent, capturing polysulfides and providing electron pathways in the sulfur electrode. This minimizes the dissolution of polysulfides and enhances the battery’s performance .
Comparaison Avec Des Composés Similaires
Titanium Disulfide (TiS₂): Titanium disulfide is another titanium sulfide compound with the formula TiS₂.
Molybdenum Disulfide (MoS₂): Molybdenum disulfide is a similar compound with a layered structure and is used in lubrication and as a catalyst.
Uniqueness of Titanium (III) Sulfide: Titanium (III) sulfide is unique due to its stability in air and water, its ability to undergo various chemical reactions, and its high affinity to polysulfides, making it particularly useful in lithium-sulfur batteries .
Propriétés
Numéro CAS |
12039-16-6 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
0 |
Synonymes |
Titanium (III) sulfide, 99% (metals basis) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






